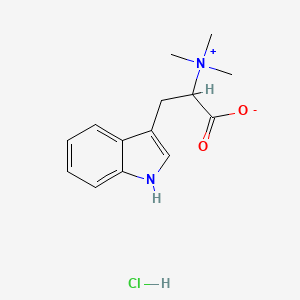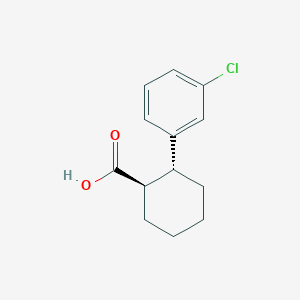
(1R,2R)-2-(3-chlorophenyl)cyclohexane-1-carboxylic acid
Descripción general
Descripción
(1R,2R)-2-(3-chlorophenyl)cyclohexane-1-carboxylic acid, also known as R-PIA, is a chemical compound that has been widely studied for its potential therapeutic applications in various diseases. It belongs to the class of adenosine A1 receptor agonists, which are known to modulate the activity of adenosine receptors in the body.
Mecanismo De Acción
(1R,2R)-2-(3-chlorophenyl)cyclohexane-1-carboxylic acid exerts its effects by binding to and activating adenosine A1 receptors in the body. Adenosine receptors are widely distributed in the brain and peripheral tissues and play a vital role in regulating various physiological processes, including inflammation, neurotransmission, and cardiovascular function. Activation of adenosine A1 receptors by this compound leads to the inhibition of cAMP production and the activation of potassium channels, resulting in a decrease in neuronal excitability and vasodilation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, leading to neuroprotection in animal models of Parkinson's disease and Alzheimer's disease. This compound has also been shown to reduce cardiac arrhythmias and improve cardiac function in animal models of myocardial infarction. In addition, this compound has been shown to reduce airway hyperresponsiveness and inflammation in animal models of asthma and inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1R,2R)-2-(3-chlorophenyl)cyclohexane-1-carboxylic acid has several advantages for use in lab experiments. It is a highly selective adenosine A1 receptor agonist, which allows for specific modulation of adenosine receptor activity. This compound is also stable and can be easily synthesized in large quantities, making it a cost-effective research tool. However, this compound has several limitations, including its poor solubility in aqueous solutions and its potential to induce side effects in high doses.
Direcciones Futuras
There are several future directions for research on (1R,2R)-2-(3-chlorophenyl)cyclohexane-1-carboxylic acid. One area of interest is the potential use of this compound in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. This compound's anti-inflammatory and immunomodulatory effects make it a promising candidate for these conditions. Another area of interest is the potential use of this compound in the treatment of chronic pain. Adenosine receptors have been implicated in the modulation of pain, and this compound's ability to modulate adenosine receptor activity makes it a potential candidate for pain management. Finally, further research is needed to elucidate the precise mechanisms of action of this compound and to optimize its pharmacological properties for therapeutic use.
Conclusion:
In conclusion, this compound is a promising chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. Its ability to modulate adenosine receptor activity makes it a valuable research tool for understanding the role of adenosine receptors in various physiological processes. Further research is needed to fully explore the potential of this compound for therapeutic use and to optimize its pharmacological properties.
Aplicaciones Científicas De Investigación
(1R,2R)-2-(3-chlorophenyl)cyclohexane-1-carboxylic acid has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and ischemic stroke. This compound has also been studied for its potential use in the treatment of cardiac arrhythmias, asthma, and inflammatory bowel disease. In addition, this compound has been shown to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of autoimmune diseases.
Propiedades
IUPAC Name |
(1R,2R)-2-(3-chlorophenyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO2/c14-10-5-3-4-9(8-10)11-6-1-2-7-12(11)13(15)16/h3-5,8,11-12H,1-2,6-7H2,(H,15,16)/t11-,12+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMXBPQXGJCEKV-NWDGAFQWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2=CC(=CC=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)C2=CC(=CC=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2059908-45-9 | |
| Record name | rac-(1R,2R)-2-(3-chlorophenyl)cyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




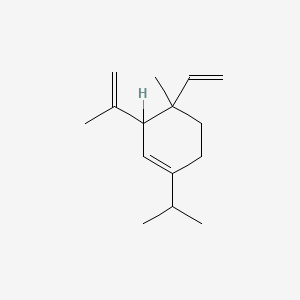
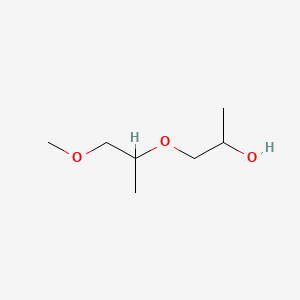


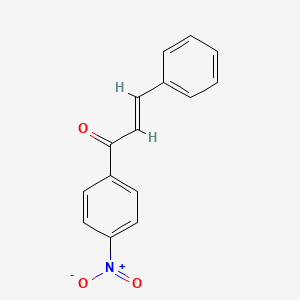
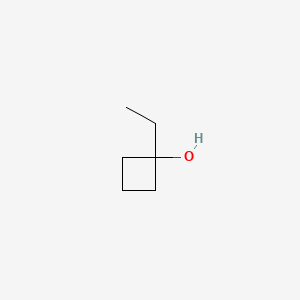
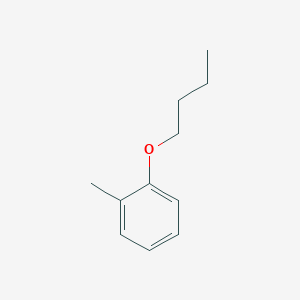
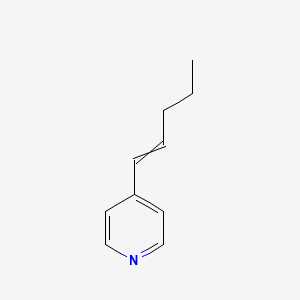
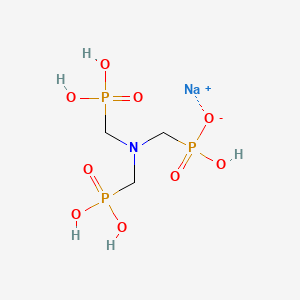
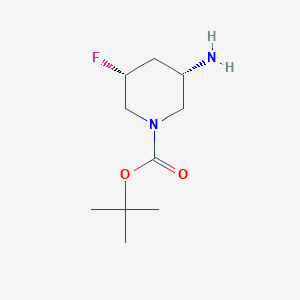
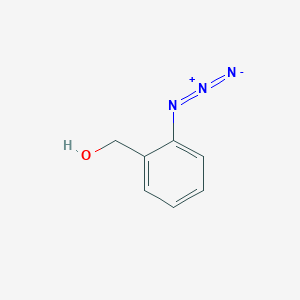
![Bicyclo[2.2.1]heptanemethanol](/img/structure/B3420942.png)
